

# Retrosynthetic Analysis of 4-Chloro-2-methyl-tetrahydro-pyran: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chloro-2-methyl-tetrahydro-pyran

Cat. No.: B3319735

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This technical guide provides an in-depth retrosynthetic analysis of the target molecule, **4-chloro-2-methyl-tetrahydro-pyran**, a substituted tetrahydropyran (THP) scaffold of interest in medicinal chemistry and drug development. The THP motif is a prevalent core in numerous natural products and bioactive molecules. This document outlines plausible synthetic disconnections, details potential forward synthetic pathways, and provides compiled data and experimental protocols based on established chemical literature.

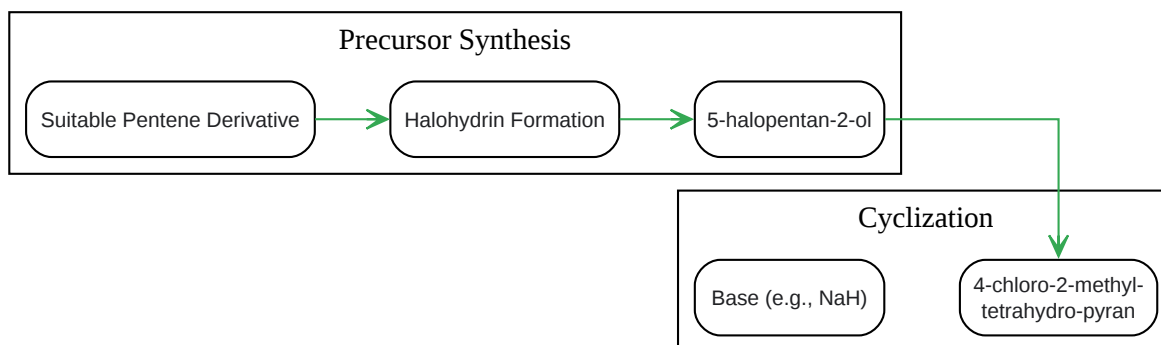
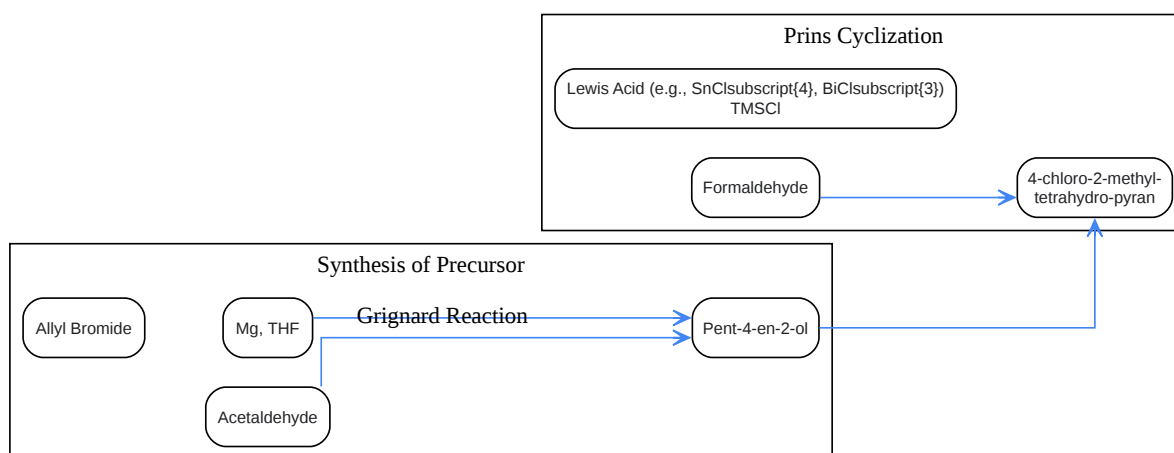
## Retrosynthetic Strategy

A retrosynthetic analysis of **4-chloro-2-methyl-tetrahydro-pyran** reveals two primary strategic disconnections, leveraging well-established synthetic methodologies for the formation of the tetrahydropyran ring.

### Disconnection Approach 1: Prins Cyclization

The most prominent and convergent approach involves a Prins-type cyclization. This strategy disconnects the C2-C3 and O-C6 bonds, leading to a homoallylic alcohol and an aldehyde as the key synthons.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)